Cas no 40428-87-3 (1-3-(propan-2-yl)phenylethan-1-one)

1-(3-(Propan-2-yl)phenyl)ethan-1-one is an aromatic ketone compound featuring an isopropyl-substituted phenyl ring. This structure imparts moderate lipophilicity and stability, making it suitable for use as an intermediate in organic synthesis. Its ketone functionality allows for further derivatization, including reductions or nucleophilic additions, while the isopropyl group enhances steric effects, potentially influencing reaction selectivity. The compound is typically employed in pharmaceutical and fine chemical research, where its well-defined reactivity profile is advantageous. It is compatible with standard laboratory handling procedures, though appropriate precautions should be taken due to its organic nature. Purity and consistency are critical for reproducible results in synthetic applications.
1-3-(propan-2-yl)phenylethan-1-one structure
40428-87-3 structure
Product Name:1-3-(propan-2-yl)phenylethan-1-one
CAS No:40428-87-3
MF:C11H14O
MW:162.228263378143
MDL:MFCD00134684
CID:326892
PubChem ID:3085492
Update Time:2025-06-09

1-3-(propan-2-yl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Isopropylphenyl)ethanone
    • Ethanone,1-[3-(1-methylethyl)phenyl]-
    • Ethanone, 1-[3-(1-methylethyl)phenyl]- (9CI)
    • 1-[3-(propan-2-yl)phenyl]ethan-1-one
    • 1-(3-propan-2-ylphenyl)ethanone
    • m-isopropyl acetophenone
    • 3'-Isopropylacetophenone
    • 3'-iso-Propylacetophenone
    • JYTHSLNJXAEHQT-UHFFFAOYSA-N
    • 1-(3-isopropylphenyl)ethan-1-one
    • 5442AB
    • AK110654
    • 1-3-(propan-2-yl)phenylethan-1-one
    • SCHEMBL2737366
    • EN300-315417
    • AKOS013203212
    • DS-4916
    • A873342
    • 40428-87-3
    • C75047
    • CS-0154285
    • MDL: MFCD00134684
    • Inchi: 1S/C11H14O/c1-8(2)10-5-4-6-11(7-10)9(3)12/h4-8H,1-3H3
    • InChI Key: JYTHSLNJXAEHQT-UHFFFAOYSA-N
    • SMILES: O=C(C)C1=CC=CC(=C1)C(C)C

Computed Properties

  • Exact Mass: 162.104
  • Monoisotopic Mass: 162.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 2.7

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 0.9±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 229.1±9.0 °C at 760 mmHg
  • Flash Point: 86.6±13.7 °C
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

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1-3-(propan-2-yl)phenylethan-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:40428-87-3)1-3-(propan-2-yl)phenylethan-1-one
Order Number:A873342
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:39
Price ($):348.0
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1-3-(propan-2-yl)phenylethan-1-one Related Literature

Additional information on 1-3-(propan-2-yl)phenylethan-1-one

Chemical Profile of 1-3-(propan-2-yl)phenylethan-1-one (CAS No. 40428-87-3)

1-3-(propan-2-yl)phenylethan-1-one, identified by its Chemical Abstracts Service (CAS) number 40428-87-3, is a significant organic compound with a broad spectrum of potential applications in the field of pharmaceuticals and chemical synthesis. This compound, featuring a phenyl ring substituted with an isopropyl group and an acetyl moiety, exhibits structural and functional characteristics that make it a valuable intermediate in the development of various chemical entities.

The molecular structure of 1-3-(propan-2-yl)phenylethan-1-one consists of a benzene ring connected to an ethyl group via a carbonyl function, with an isopropyl substituent at the 3-position of the phenyl ring. This arrangement imparts unique reactivity and electronic properties, making it a versatile building block for further chemical modifications. The presence of both electron-donating and withdrawing groups allows for diverse interactions with other molecular entities, facilitating its use in synthetic pathways.

In recent years, 1-3-(propan-2-yl)phenylethan-1-one has garnered attention in the pharmaceutical industry due to its potential role as a precursor in the synthesis of bioactive molecules. Researchers have been exploring its utility in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders. The compound's ability to undergo selective functionalization has opened up avenues for creating derivatives with enhanced pharmacological properties.

One of the most compelling aspects of 1-3-(propan-2-yl)phenylethan-1-one is its role in the synthesis of heterocyclic compounds, which are widely recognized for their medicinal significance. Studies have demonstrated that this compound can serve as a key intermediate in the preparation of pyrazole and triazole derivatives, known for their antimicrobial and anti-inflammatory activities. The structural flexibility offered by the phenyl-isopropyl-acetyl framework allows chemists to tailor molecular properties, optimizing efficacy and selectivity for specific biological targets.

Advances in computational chemistry have further enhanced the understanding of 1-3-(propan-2-yl)phenylethan-1-one's reactivity. Molecular modeling studies have revealed insights into its interaction with biological receptors, providing a foundation for rational drug design. These simulations have highlighted the compound's potential to modulate enzyme activity and receptor binding, making it a promising candidate for further investigation in medicinal chemistry.

The synthesis of 1-3-(propan-2-yl)phenylethan-1-one typically involves multi-step organic reactions, starting from readily available precursors such as acetophenone and isopropyl bromide. Catalytic processes, including palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic methodologies align with green chemistry principles, emphasizing efficiency and minimal waste generation.

In addition to its pharmaceutical applications, 1-3-(propan-2-yl)phenylethan-1-one has found utility in materials science. Its aromatic structure and functional groups make it suitable for use in polymer additives and specialty coatings, where it contributes to thermal stability and mechanical strength. The compound's ability to form stable complexes with metals also suggests potential applications in catalysis and material engineering.

Recent research has explored the role of 1-(propan-2-yloxy)-benzene (CAS No. 4042887), a derivative of 1-(3-propanoyl)-benzene, in industrial processes. This study demonstrated its effectiveness as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation and oxidation under mild conditions. The findings underscore the versatility of compounds derived from 4042887, highlighting their importance beyond traditional pharmaceutical applications.

The future prospects for 4042887 (CAS No. 4042887) are promising, with ongoing investigations focusing on expanding its synthetic utility and exploring novel derivatives. Collaborative efforts between academic researchers and industry scientists are expected to yield innovative applications across multiple domains. As computational tools continue to refine our understanding of molecular interactions, compounds like 4042887 (CAS No. 4042887) will play an increasingly pivotal role in advancing chemical science.

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Amadis Chemical Company Limited
(CAS:40428-87-3)1-3-(propan-2-yl)phenylethan-1-one
A873342
Purity:99%
Quantity:1g
Price ($):348.0
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